

# comparison of aurora kinase inhibitors

## Tozasertib Alisertib AZD1152

Author: Smolecule Technical Support Team. Date: February 2026

### Compound Focus: Tozasertib

CAS No.: 639089-54-6

Cat. No.: S548313

Get Quote

## Comparison of Aurora Kinase Inhibitors

| Feature                                      | Tozasertib (VX-680)                                                                                                                      | Alisertib (MLN8237)                                                                                             | AZD1152 (Barasertib)                                                                                             |
|----------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|
| Primary Target & Selectivity                 | Pan-Aurora inhibitor (A, B, C) [1] [2] [3]                                                                                               | Selective Aurora A inhibitor [4] [1] [5]                                                                        | Selective Aurora B inhibitor [1] [5]                                                                             |
| Key Molecular Mechanism                      | ATP-competitive inhibitor; inhibits Aurora kinase signaling, decreases histone H3 phosphorylation, causes G2/M cell cycle arrest [4] [2] | Binds ATP-site, prevents Aurora A autophosphorylation (Thr288), induces G2/M arrest and mitotic catastrophe [5] | ATP-competitive; pro-drug converted to active barasertib-hQPA; inhibits Aurora B via interaction with Glu177 [5] |
| Reported IC50/Potency (Biochemical/Cellular) | Neuroblastoma cell lines: IC50 5.5 nM - 664 nM [4]                                                                                       | Neuroblastoma cell lines: IC50 7.6 nM - 26.8 nM [4]; Aurora A IC50 = 1.2 nM, Aurora B IC50 = 396.5 nM [5]       | Aurora B K <sub>i</sub> = 1 nM, Aurora A K <sub>i</sub> = 1.4 μM [5]                                             |

| Feature                     | Tozasertib (VX-680)                                        | Alisertib (MLN8237)                                                                          | AZD1152 (Barasertib)                                                                                        |
|-----------------------------|------------------------------------------------------------|----------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|
| Primary Phenotypic Outcomes | Cytokinesis failure, polyploidy, apoptosis [4] [2]         | Mitotic spindle defects, prolonged mitotic arrest, aneuploidy, senescence, or cell death [5] | Chromosome misalignment, cytokinesis failure, multinucleated polyploid cells, senescence, or cell death [5] |
| Notable Off-Target Effects  | Potently inhibits RIPK1 kinase, inhibiting necroptosis [2] | Activity affected by ABCB1 (MDR1) transporter expression [4]                                 | Reported to inhibit ~50 other kinases [5]                                                                   |

## Mechanisms of Action and Key Pathways

The cellular mechanisms of Aurora kinase inhibitors can be visualized through their distinct signaling pathways and phenotypic outcomes. Selective inhibition of Aurora A or Aurora B leads to different downstream effects, while pan-inhibitors like **Tozasertib** affect both pathways.



[Click to download full resolution via product page](#)

*A comparison of the cellular mechanisms and phenotypic outcomes induced by **Tozasertib**, **Alisertib**, and **AZD1152/Barasertib**.*

## Key Experimental Data and Protocols

For researchers, understanding the experimental evidence and methodologies used to characterize these inhibitors is crucial. The table below outlines key assays and findings from the literature.

| Assay / Study Type      | Key Findings for Tozasertib (VX-680)                                                            | Key Findings for Alisertib (MLN8237)                                                               | Key Findings for AZD1152 (Barasertib) |
|-------------------------|-------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|---------------------------------------|
| Viability/MTT Assay [4] | IC <sub>50</sub> ~ 5.5-664 nM in neuroblastoma lines; Wider resistance range (RR: 1.4-92.2) [4] | IC <sub>50</sub> ~ 7.6-26.8 nM in neuroblastoma lines; Narrower resistance range (RR: 0.3-2.5) [4] | -                                     |

| **Biomarker Analysis** *Western Blot, Flow Cytometry* | Decreased phospho-Histone H3 (Aurora B substrate) [4] | - | - | | **Cell Cycle Analysis** *Flow Cytometry (PI staining)* | G2/M phase arrest [4] | G2/M phase arrest; prolonged mitotic arrest [5] | Transient mitotic arrest; polyploidy (>4n DNA content) [5] | | **Apoptosis Assay** *Caspase-3/7 Activity* | Induced apoptosis [4] | Activates mitochondrial apoptotic pathway [5] | - | | **Off-Target Profiling** *Kinase Assays* | Inhibits RIPK1, blocks necroptosis (IC<sub>50</sub>~ ~1 μM) [2] | Activity reduced by ABCB1/MDR1 expression [4] | - |

## Research Considerations and Synergies

- **Combination Therapies:** Research indicates that combining Aurora kinase inhibitors with other agents can be beneficial. For instance, **Alisertib's activity is enhanced in p53 wild-type cells when combined with the MDM2 inhibitor Nutlin-3** [4]. Sequential combination of Alisertib or Barasertib with BH3-mimetics (e.g., Venetoclax) also shows synergistic effects in multiple myeloma models [5].
- **Tool vs. Therapeutic Use:** While all three have been investigated clinically, they are also used as chemical tools in basic research. **AZD1152-HQPA (Barasertib's active form) and MK-8745 are considered superior selective tools for Aurora B and A inhibition, respectively**, due to their high selectivity in cell-based assays [1].

In summary, the choice among these inhibitors depends heavily on your specific research goal:

- Use **Tozasertib** for broad Aurora kinase inhibition, but account for its RIPK1 off-target effect.
- Use **Alisertib** for selective Aurora A inhibition and studies on centrosome separation and spindle assembly.
- Use **AZD1152/Barasertib** for selective Aurora B inhibition to study chromosome segregation and cytokinesis.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
2. RIPK1-dependent cell death: a novel target of the Aurora ... [[nature.com](https://www.nature.com/)]
3. Aurora kinase inhibitors: Progress towards the clinic [[link.springer.com](https://www.springer.com/)]
4. Aurora Kinases as Targets in Drug-Resistant ... [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
5. Alisertib and Barasertib Induce Cell Cycle Arrest and ... [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

To cite this document: Smolecule. [comparison of aurora kinase inhibitors Tozasertib Alisertib AZD1152]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548313#comparison-of-aurora-kinase-inhibitors-tozasertib-alisertib-azd1152>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)